![molecular formula C8H13F2N3 B1492011 4,4-difluorohexahydrocyclopenta[c]pyrrole-2(1H)-carboximidamide CAS No. 2098102-32-8](/img/structure/B1492011.png)

4,4-difluorohexahydrocyclopenta[c]pyrrole-2(1H)-carboximidamide

Overview

Description

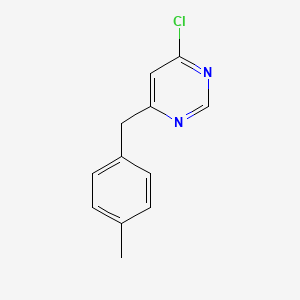

4,4-difluorohexahydrocyclopenta[c]pyrrole-2(1H)-carboximidamide is a research chemical with the molecular formula C8H13F2N3. It has an average mass of 189.206 Da and a monoisotopic mass of 189.107758 Da .

Molecular Structure Analysis

The compound has a complex structure with two fluorine atoms attached to a cyclopenta[c]pyrrole ring. The InChI key for this compound is XGGYALZZOZEKIR-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

This compound has a topological polar surface area of 40.5Ų. It has a complexity of 257 and a covalently-bonded unit count of 1. It has 5 hydrogen bond acceptors and 1 hydrogen bond donor .Scientific Research Applications

Pharmaceutical Testing and Drug Discovery

The compound is utilized in pharmaceutical testing as a high-quality reference standard . Its unique structure makes it valuable for drug discovery, particularly due to the pyrrolidine ring, which is widely used by medicinal chemists to obtain compounds for treating human diseases . The pyrrolidine ring’s non-planarity and stereochemistry contribute significantly to the pharmacophore space, influencing the biological activity of drug candidates .

Organic Synthesis

In organic synthesis, this compound’s derivatives are explored for their potential as intermediates in the synthesis of complex molecules . The pyrrole moiety is a fundamental building block in organic chemistry, and its derivatives are crucial for synthesizing various biologically active molecules .

Material Science

Pyrrole derivatives, including those related to the compound , are investigated for their applications in material science . They are particularly relevant in the development of new materials with specific electronic, optical, or mechanical properties.

Catalysis

The pyrrole ring system is also significant in catalysis. Researchers are exploring pyrrole-based catalysts for their efficiency and selectivity in various chemical reactions . These catalysts can be used to accelerate reactions in a more environmentally friendly and cost-effective manner.

Antimicrobial Agents

Compounds containing the pyrrole ring system have been identified as potential antimicrobial agents . Their structure allows for the development of new antibiotics and antifungal medications, addressing the growing concern of antibiotic resistance.

Anti-inflammatory Applications

Pyrrole derivatives are known for their anti-inflammatory properties . Specific substitutions on the pyrrole ring can lead to potent anti-inflammatory agents, which could be beneficial in treating conditions like edema and other inflammatory diseases.

properties

IUPAC Name |

4,4-difluoro-1,3,3a,5,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13F2N3/c9-8(10)2-1-5-3-13(7(11)12)4-6(5)8/h5-6H,1-4H2,(H3,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNBPWCHLGZWCGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2C1CN(C2)C(=N)N)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13F2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4-difluorohexahydrocyclopenta[c]pyrrole-2(1H)-carboximidamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-benzyl-2,4-dimethyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1491929.png)

![1-allyl-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B1491931.png)

![4-Methoxy-1-oxa-8-azaspiro[5.5]undecan-8-amine](/img/structure/B1491945.png)